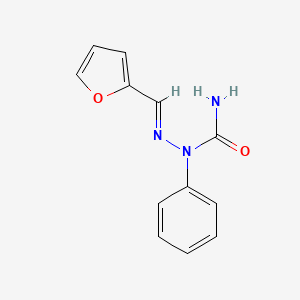
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce the corresponding amine and aldehyde.
科学研究应用
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide has several scientific research applications:
作用机制
The mechanism by which 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide exerts its effects involves its ability to form stable complexes with metal ions. The Schiff base nitrogen and the furan oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can enhance the biological activity of the compound, such as its antimicrobial and anticancer properties, by facilitating interactions with biomolecules and disrupting cellular processes .
相似化合物的比较
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and a Schiff base structure, but with a hydroxybenzohydrazide moiety instead of a phenylhydrazinecarboxamide.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds are Schiff bases with a benzofuran ring and triazole-thiol groups, exhibiting similar biological activities.
Uniqueness
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is unique due to its specific combination of a furan ring and a phenylhydrazinecarboxamide moiety. This structure allows it to form stable metal complexes and exhibit a range of biological activities, making it a versatile compound for various applications.
属性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
1-[(E)-furan-2-ylmethylideneamino]-1-phenylurea |
InChI |
InChI=1S/C12H11N3O2/c13-12(16)15(10-5-2-1-3-6-10)14-9-11-7-4-8-17-11/h1-9H,(H2,13,16)/b14-9+ |
InChI 键 |
WZTLVJNJHXTGKS-NTEUORMPSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C(=O)N)/N=C/C2=CC=CO2 |
规范 SMILES |
C1=CC=C(C=C1)N(C(=O)N)N=CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)

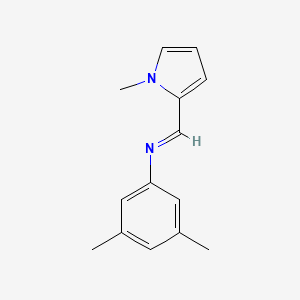
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

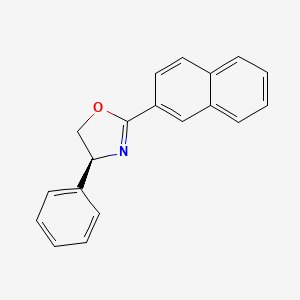
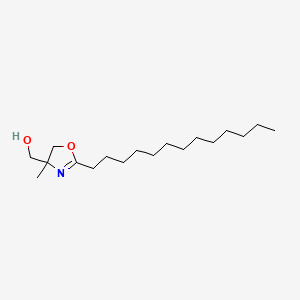
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
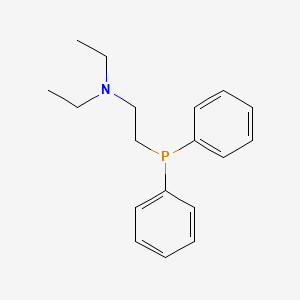

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
